N-butyl-4-[2-(4-morpholinyl)-2-oxoethoxy]benzenesulfonamide
Overview
Description
N-butyl-4-[2-(4-morpholinyl)-2-oxoethoxy]benzenesulfonamide is a useful research compound. Its molecular formula is C16H24N2O5S and its molecular weight is 356.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 356.14059304 g/mol and the complexity rating of the compound is 477. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of CHEMBL391600, also known as MLS-0067072.P001, N-butyl-4-[2-(4-morpholinyl)-2-oxoethoxy]benzenesulfonamide, SR-01000304172, or SR-01000304172-1, is the Peptidyl-prolyl cis-trans isomerase FKBP1A . This protein plays a crucial role in protein folding and cellular signaling.
Mode of Action
This interaction can result in alterations in cellular processes, potentially influencing cell proliferation, viability, differentiation, apoptosis, and migration .
Pharmacokinetics
Understanding these properties is crucial for determining the compound’s bioavailability, which influences its efficacy and safety .
Result of Action
Given its target, it is likely that it influences cellular processes such as cell proliferation, viability, differentiation, apoptosis, and migration .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of CHEMBL391600. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its target and its overall effectiveness .
Safety and Hazards
“N-butyl-4-[2-(4-morpholinyl)-2-oxoethoxy]benzenesulfonamide” is stable under normal conditions of use. Avoid contact with strong oxidizing agents and strong acids. Containers may burst if heated or pressurized. Heating to decomposition may release carbon monoxide, carbon dioxide, nitrogen oxides, and sulfur oxides. Avoid heat, open flames, and other potential sources of ignition .
Properties
IUPAC Name |
N-butyl-4-(2-morpholin-4-yl-2-oxoethoxy)benzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O5S/c1-2-3-8-17-24(20,21)15-6-4-14(5-7-15)23-13-16(19)18-9-11-22-12-10-18/h4-7,17H,2-3,8-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACRWDIGNAZFRJH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC=C(C=C1)OCC(=O)N2CCOCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.